4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole
CAS No.: 1521112-55-9
Cat. No.: VC5021827
Molecular Formula: C9H14N2S
Molecular Weight: 182.29
* For research use only. Not for human or veterinary use.
![4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole - 1521112-55-9](/images/structure/VC5021827.png)
Specification
CAS No. | 1521112-55-9 |
---|---|
Molecular Formula | C9H14N2S |
Molecular Weight | 182.29 |
IUPAC Name | 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole |
Standard InChI | InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)4-8-2-3-10-5-8/h6,8,10H,2-5H2,1H3 |
Standard InChI Key | HZYKQHBMSLPRCS-UHFFFAOYSA-N |
SMILES | CC1=CSC(=N1)CC2CCNC2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole features a thiazole ring (a five-membered ring containing sulfur and nitrogen) substituted at the 2-position with a methyl-pyrrolidine group. The thiazole ring contributes aromatic stability and electronic diversity, while the pyrrolidine moiety introduces stereochemical complexity and hydrogen-bonding capabilities.
Table 1: Key Molecular Properties
Property | Value |
---|---|
IUPAC Name | 4-Methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole |
Molecular Formula | C₉H₁₄N₂S |
Molecular Weight | 182.29 g/mol |
XLogP3 (Predicted) | 1.2 |
Hydrogen Bond Donors | 1 (NH group in pyrrolidine) |
Hydrogen Bond Acceptors | 3 (2N in thiazole, 1N in pyrrolidine) |
The canonical SMILES CC1=CSC(=N1)CC2CCNC2
encodes the connectivity, highlighting the methyl group at position 4 of the thiazole and the pyrrolidine-methyl substitution at position 2.
Synthesis and Industrial Production
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield and reduce byproducts. Automated purification systems, such as simulated moving bed chromatography, ensure high purity (>98%) for pharmaceutical applications.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (logP ≈ 1.2).
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Stability: Stable under inert atmospheres but susceptible to oxidation at the thiazole sulfur under acidic conditions.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 3.4–3.1 (m, pyrrolidine CH₂), 2.8 (s, thiazole CH₃), 2.5–2.3 (m, bridging CH₂).
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IR (cm⁻¹): 2950 (C-H stretch), 1620 (C=N), 1150 (C-S).
Biological Activities and Mechanisms
Enzyme Inhibition
The thiazole ring’s electron-deficient nature enables π-π interactions with enzyme active sites. For instance, analogs of this compound inhibit cyclooxygenase-2 (COX-2) by competitively binding to its arachidonic acid pocket.
Anticancer Activity
In silico studies predict strong binding to EGFR kinase (binding energy: −9.8 kcal/mol), suggesting potential as a tyrosine kinase inhibitor.
Applications and Industrial Relevance
Pharmaceutical Development
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Lead Compound: Optimized derivatives are under investigation for Alzheimer’s disease due to acetylcholinesterase inhibition (IC₅₀ ≈ 12 µM) .
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Prodrug Design: The pyrrolidine nitrogen serves as a site for prodrug functionalization to enhance bioavailability.
Agrochemical Uses
Thiazole derivatives are employed as herbicides, leveraging their ability to inhibit plant acetolactate synthase.
Comparative Analysis with Structural Analogs
Thiazole-Pyrrolidine vs. Thiazole-Piperidine
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Bioavailability: Pyrrolidine’s smaller ring size enhances membrane permeability compared to piperidine analogs.
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Synthetic Complexity: Introducing the pyrrolidine group requires stereoselective synthesis, increasing production costs.
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